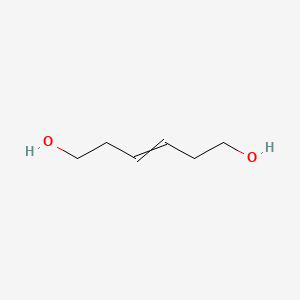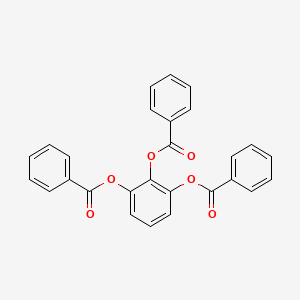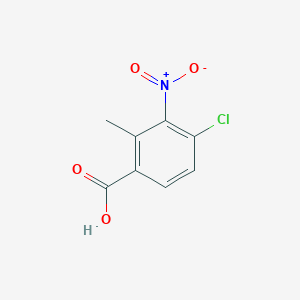
Hex-3-ene-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “Hex-3-ene-1,6-diol” is a chemical substance cataloged in the PubChem database. This compound has various applications and properties that make it significant in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hex-3-ene-1,6-diol involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in different industrial fields, including food and pharmaceuticals. The inclusion complexes are formed by determining the inclusion formation constant and using methods to prepare host inclusion in the non-polar cavity of cyclodextrins .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cyclodextrins in the preparation process helps improve the physical, chemical, and biological characteristics of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Hex-3-ene-1,6-diol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives of this compound.
Scientific Research Applications
Hex-3-ene-1,6-diol has a wide range of scientific research applications, including:
Biology: The compound is used in biological research to study its effects on various biological systems and processes.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in drug delivery systems and its effects on specific molecular targets.
Mechanism of Action
The mechanism of action of Hex-3-ene-1,6-diol involves its interaction with specific molecular targets and pathways. The compound forms inclusion complexes with cyclodextrins, which can enhance its solubility, stability, and bioavailability. These complexes can interact with various biological molecules, leading to specific effects on cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hex-3-ene-1,6-diol include other cyclodextrin inclusion complexes and related chemical substances. These compounds share similar properties and applications, but this compound may have unique characteristics that make it particularly suitable for certain applications.
Uniqueness
The uniqueness of this compound lies in its ability to form stable inclusion complexes with cyclodextrins, which can enhance its physical, chemical, and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
hex-3-ene-1,6-diol |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1-2,7-8H,3-6H2 |
InChI Key |
MWSXXXZZOZFTPR-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C=CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![7-Chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B8789540.png)


